Azido sphingosine (d14:1)

Descripción

Contextualization of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol as a Long-Chain Sphingoid Base

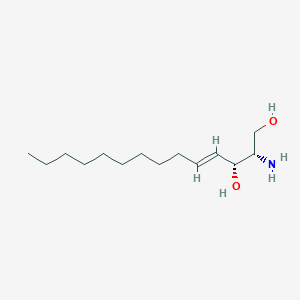

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is chemically classified as a long-chain sphingoid base. It is the C14 analogue of sphingosine (B13886), a more commonly known 18-carbon sphingoid base. researchgate.netnih.gov Structurally, it possesses a 14-carbon aliphatic chain with a trans double bond between carbons 4 and 5, and amino and hydroxyl groups at positions 2 and 3, respectively. nih.gov This amphipathic nature, with a hydrophobic tail and a hydrophilic head, is characteristic of sphingoid bases and is crucial for their function within cellular membranes. physiology.org

This compound is also referred to by other names such as C14-Sphingosine and Tetradecasphing-4-enine. nih.gov Its fundamental structure serves as the backbone for the synthesis of more complex sphingolipids, such as ceramides (B1148491), through the formation of an amide bond between the amino group and a fatty acid. physiology.org

Significance of Sphingolipids in Eukaryotic Cellular Biology

Sphingolipids are a class of lipids that are essential components of eukaryotic cell membranes and play critical roles in a multitude of cellular processes. physiology.org Their functions extend beyond structural support; they are also key players in signal transduction, mediating cellular events such as proliferation, differentiation, and apoptosis (programmed cell death). researchgate.net

The intricate balance of different sphingolipid species is vital for maintaining cellular homeostasis. For instance, the relative levels of ceramide and its phosphorylated derivative, sphingosine-1-phosphate (S1P), can act as a "rheostat" determining a cell's fate towards either survival or death. physiology.org Furthermore, sphingolipids are integral to the formation of lipid rafts, specialized membrane microdomains that organize signaling proteins and receptors, thereby facilitating efficient signal transmission.

Overview of Research Trajectories for (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol and its Derivatives

Research concerning (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol and its derivatives has largely focused on its natural occurrence and biological activities, particularly in insects. This sphingoid base has been identified in various insect species, including the silkworm Bombyx mori and the fruit fly Drosophila melanogaster. researchgate.netnih.gov

A significant area of investigation involves the role of its phosphorylated form, C14-sphingosine-1-phosphate, in cellular signaling. Notably, studies in Drosophila have linked elevated levels of this phosphorylated derivative to the suppression of muscle degeneration, opening avenues for research into potential therapeutic strategies for muscle-wasting diseases. nih.gov Furthermore, derivatives of this compound have been explored for their potential applications, such as in the development of lipid nanoparticles for drug delivery. nih.gov

Detailed Research Findings

Occurrence in Insects

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is a notable sphingoid base found in the lipid profiles of various insects. In a study analyzing the sphingolipid composition of three auchenorrhynchous rice pests, C14-sphingoid bases were detected in the whitebacked planthopper (Sogatella furcifera) and the small brown planthopper (Laodelphax striatellus). researchgate.net Research on the silkworm, Bombyx mori, has also identified glycosphingolipids where the main ceramide species contain a d14:1 sphingoid base, which corresponds to (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol. researchgate.net

Table 1: Detection of C14-Sphingoid Base in Various Insect Species

| Insect Species | Common Name | C14-Sphingoid Base Detected | Reference |

| Sogatella furcifera | Whitebacked Planthopper | Yes | researchgate.net |

| Laodelphax striatellus | Small Brown Planthopper | Yes | researchgate.net |

| Nephotettix cincticeps | Green Rice Leafhopper | No | researchgate.net |

| Bombyx mori | Silkworm | Yes | researchgate.net |

Role in Muscle Integrity

A compelling area of research has focused on the connection between (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol and muscle health, particularly through its phosphorylated derivative, sphingosine-1-phosphate (S1P). Studies utilizing a Drosophila model for Duchenne muscular dystrophy have shown that genetically increasing the levels of S1P can suppress muscle degeneration. nih.gov This protective effect is thought to be mediated through the anabolic pathways that promote skeletal muscle mass and function. nih.gov

Further research in rodent models has provided quantitative evidence for the trophic effects of S1P on muscle tissue. For instance, the administration of S1P to injured muscles has been shown to significantly increase the cross-sectional area of regenerating muscle fibers. One study demonstrated that the absence of the S1P receptor S1PR3 led to a significant increase in the mean myofiber size during the early stages of muscle regeneration. nih.gov

Table 2: Effect of Sphingosine-1-Phosphate (S1P) Signaling on Muscle Fiber Size

| Experimental Model | Condition | Outcome | Quantitative Change | Reference |

| Drosophila | Duchenne Muscular Dystrophy Model | Increased S1P levels suppress muscle degeneration | Not specified | nih.gov |

| Mouse | Acute Muscle Injury | Absence of S1P receptor S1PR3 | Significant increase in mean myofiber cross-sectional area at 7 days post-injury | nih.gov |

Table of Compounds

Structure

2D Structure

Propiedades

IUPAC Name |

(E,2S,3R)-2-aminotetradec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h10-11,13-14,16-17H,2-9,12,15H2,1H3/b11-10+/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRZDTXJMRRVMF-NXFSIWHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Characterization of 2s,3r,4e 2 Amino 4 Tetradecene 1,3 Diol

Standardized Chemical Nomenclature and Synonyms

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is the designation according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. This systematic name precisely describes the molecule's structure, including the length of the carbon chain (tetradecene), the presence of an amino group and two hydroxyl groups (amino-diol), and the specific stereochemistry at its chiral centers and double bond.

In scientific literature and commercial contexts, this compound is frequently referred to by several synonyms. The most common of these are C14-Sphingosine and Tetradecasphing-4-enine . The "C14" in C14-Sphingosine denotes the 14-carbon backbone of the molecule. Other synonyms include Sphingosine (B13886) (d14:1) and tetradecasphingosine. nih.govresearchgate.net

Below is a table summarizing the key identifiers for this compound:

| Identifier Type | Value |

| IUPAC Name | (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol |

| Common Synonyms | C14-Sphingosine, Tetradecasphing-4-enine |

| CAS Number | 24558-60-9 |

| Molecular Formula | C₁₄H₂₉NO₂ |

| Molecular Weight | 243.39 g/mol |

Absolute Configuration and Stereoisomeric Specificity

The stereochemistry of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is explicitly defined by the prefixes in its IUPAC name. The molecule possesses two chiral centers at the second and third carbon atoms and a double bond between the fourth and fifth carbon atoms, giving rise to the possibility of several stereoisomers.

The designation (2S,3R) refers to the absolute configuration of the two chiral centers, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This specific arrangement is also known as the D-erythro configuration. The "D" designation relates the stereochemistry to D-glyceraldehyde, a common reference molecule in carbohydrate chemistry. The term "erythro" indicates that the two adjacent substituents (the amino group at C2 and the hydroxyl group at C3) are on the same side in a Fischer projection.

The (4E) designation describes the geometry of the double bond. The "E" comes from the German word "entgegen," meaning opposite, and indicates that the higher-priority groups on each carbon of the double bond are on opposite sides. This is commonly referred to as a trans configuration.

Importance of Chiral Centers and Double Bond Geometry in Biological Activity and Synthesis

The specific stereochemistry of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is not a trivial detail; it is fundamental to its biological activity and dictates the strategies for its chemical synthesis.

The (2S,3R) or D-erythro configuration is the naturally occurring and biologically active form of sphingoid bases in mammals. nih.gov This precise spatial arrangement is crucial for the proper functioning of sphingolipids within cell membranes and for their recognition by enzymes involved in their metabolism. nih.gov Studies on stereoisomers of sphingosines and their derivatives, such as ceramides (B1148491), have demonstrated that even minor changes in stereochemistry can dramatically alter their biological effects. For instance, the D-erythro stereoisomers of ceramides have been shown to be superior in inducing the production of exosomes, which are involved in clearing amyloid-β in the context of Alzheimer's disease research. researchgate.net In contrast, other stereoisomers, such as the L-threo form, may exhibit different or even inhibitory activities. nih.gov

The (4E) or trans geometry of the double bond is also a critical feature. This configuration results in a more linear and rigid structure for the hydrophobic tail of the molecule compared to its cis counterpart. nih.gov This linearity is important for the packing of sphingolipids in biological membranes, influencing membrane fluidity and the formation of specialized membrane microdomains known as lipid rafts. nih.gov The trans double bond is also more thermodynamically stable than the cis isomer. While some studies have explored the effects of a cis double bond, showing it can alter properties like antioxidant function in certain contexts, the trans configuration is the one predominantly found in nature. nih.gov

From a synthetic standpoint, achieving the correct stereochemistry at the two chiral centers and the double bond is a significant challenge. Stereoselective synthesis methods are required to produce the desired (2S,3R,4E) isomer in high purity. mdpi.comgoogle.com These methods often employ chiral starting materials or catalysts to control the formation of the chiral centers and stereoselective reactions to ensure the formation of the E-double bond. mdpi.comnih.gov The complexity and importance of this stereocontrol underscore the deep connection between the three-dimensional structure of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol and its vital roles in biology.

Natural Occurrence and Isolation of 2s,3r,4e 2 Amino 4 Tetradecene 1,3 Diol

Biological Sources and Tissue Distribution (e.g., Crayfish, Drosophila)

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol has been identified as a component of the sphingolipid profile in both crayfish and the fruit fly, Drosophila melanogaster. nih.gov

In Drosophila melanogaster, this C14 sphingosine (B13886) is not only present but is the most abundant free sphingoid base. nih.govnih.gov Research has shown that C14 molecular species of sphingoid bases account for approximately 94% of the total free sphingoid bases in adult wild-type flies. nih.govnih.gov The study of sphingolipid metabolism in Drosophila has revealed the presence of four main free sphingoid bases: C14 and C16 sphingosine and C14 and C16 dihydrosphingosine. nih.govnih.gov The prevalence of the C14 variant underscores its potential significance in the biological processes of this organism. While the compound is known to be distributed throughout the fly, specific concentrations in different tissues have not been extensively detailed in the available research. However, studies have noted that the upregulation of certain sphingadienes, structurally related to this compound, is observed in the thorax, particularly in association with flight muscles under certain genetic conditions.

Isolation Methodologies from Biological Matrices

The isolation of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol from biological sources is a multi-step process that involves lipid extraction followed by purification to separate it from other cellular components.

For Drosophila melanogaster, a detailed methodology has been described. The general procedure is as follows:

Homogenization and Lipid Extraction: The initial step involves the homogenization of the biological sample (e.g., whole adult flies) in a suitable solvent system to extract the total lipid content.

Column Chromatography: The crude lipid extract is then subjected to purification to isolate the free sphingoid bases. A common technique is the use of a Strata C18-E column. nih.gov This column allows for the separation of lipids based on their polarity.

Derivatization: To facilitate detection and quantification by High-Performance Liquid Chromatography (HPLC), the isolated sphingoid bases are derivatized. A frequently used derivatizing agent is ortho-phthalaldehyde (OPA), which reacts with the primary amine group of the sphingoid base to form a fluorescent product. nih.gov

While a specific protocol for crayfish has not been detailed in the reviewed literature, the general principles of sphingolipid extraction from aquatic invertebrates would apply. This would typically involve solvent extraction methods, similar to those used for Drosophila, followed by chromatographic techniques to purify the sphingoid bases.

A summary of the isolation steps for Drosophila is presented in the table below.

| Step | Description | Purpose |

| 1. Homogenization | Mechanical disruption of Drosophila tissue in a solvent mixture. | To break open cells and release the lipid content. |

| 2. Lipid Extraction | Use of organic solvents to dissolve and separate lipids from other macromolecules. | To obtain a crude extract containing all lipids. |

| 3. Column Purification | Passing the crude extract through a Strata C18-E column. | To separate the free sphingoid bases from other lipid classes. nih.gov |

| 4. Derivatization | Reaction of the purified fraction with ortho-phthalaldehyde (OPA). | To create a fluorescent derivative for sensitive detection by HPLC. nih.gov |

Structural Elucidation Techniques for Naturally Occurring (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol

The confirmation of the chemical structure of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol isolated from natural sources relies on a combination of chromatographic and spectrometric techniques.

In the context of Drosophila research, the primary methods for structural elucidation include:

High-Performance Liquid Chromatography (HPLC): Following derivatization, the sample is analyzed by HPLC. The identification of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is achieved by comparing the retention time of the peak from the biological sample to that of a known, purified standard of the compound. nih.gov This provides strong evidence for its identity.

Mass Spectrometry (MS): For definitive structural confirmation, mass spectrometry, often coupled with liquid chromatography (LC-MS), is employed. This technique analyzes the mass-to-charge ratio of the molecule and its fragments, providing detailed structural information. nih.gov The fragmentation pattern of the isolated compound can be compared to that of a synthetic standard to confirm the exact structure, including the length of the carbon chain, the position of the double bond, and the stereochemistry of the hydroxyl and amino groups.

These analytical methods provide a high degree of confidence in the identification and structural characterization of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol in biological samples.

| Technique | Principle | Application in Structural Elucidation |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Comparison of retention time with a known standard for identification. nih.gov |

| Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized molecules. | Provides molecular weight and fragmentation patterns for definitive structural confirmation. nih.gov |

Chemical Synthesis and Derivatization Strategies for 2s,3r,4e 2 Amino 4 Tetradecene 1,3 Diol

Total Synthesis Approaches to (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol and its Stereoisomers

Total synthesis provides a versatile platform to produce not only the natural form of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol but also its various stereoisomers, enabling detailed structure-activity relationship studies. These syntheses often rely on establishing the two contiguous stereocenters (at C2 and C3) with high fidelity.

Achieving the correct (2S,3R) stereochemistry is the central challenge in synthesizing this sphingoid base. Synthetic strategies can be broadly categorized based on their approach to stereocontrol.

Chiral Pool Synthesis : Many synthetic routes begin with readily available chiral starting materials. L-serine is a common precursor, as its stereocenter can be directly converted to the C2 amine-bearing stereocenter of the target molecule. researchgate.netresearchgate.net Similarly, monosaccharides like D-ribose have been used to establish the required stereochemistry. acs.org

Asymmetric Reactions : Enantioselective methods introduce chirality using asymmetric catalysts or reagents. Key strategies include:

Palladium(0)-Catalyzed Reactions : Stereocontrolled syntheses have been achieved using palladium(0) catalysis, for instance, in diastereoselective oxazoline formation. nih.govacs.org Another approach involves an asymmetric palladium-catalyzed alkylation that efficiently sets the stereochemistry for the entire molecule. acs.org

Asymmetric Aldol Reactions : The asymmetric aldol reaction is a powerful tool for creating the C2-C3 bond with the desired anti-stereochemistry. One efficient synthesis utilized a chiral tricyclic iminolactone to introduce the two stereogenic centers in a key aldol reaction step. nih.gov

Rearrangement Reactions : Sigmatropic rearrangements, such as the Overman rearrangement, have been adapted for the synthesis of related compounds. An orthoamide-type Overman rearrangement of an unsaturated ester was developed to provide quick access to the required α,α-disubstituted amino acid derivatives. acs.org

These pathways often combine elements, for example, using a starting material from the chiral pool and then employing a diastereoselective reaction to set the second stereocenter relative to the first.

The success of total synthesis hinges on the strategic use of key intermediates and precisely controlled reaction conditions. Different synthetic routes feature distinct intermediates and methodologies to construct the carbon skeleton and introduce functional groups.

One prominent strategy relies on building blocks derived from amino acids, such as Garner's aldehyde , which is prepared from L-serine. elsevierpure.com This intermediate contains the protected amino alcohol moiety and serves as a versatile starting point for elaboration. The hydrophobic tail is often installed using organometallic coupling reactions. For example, a palladium(0)-catalyzed coupling of a vinyl iodide with an organozinc reagent has been used to form the carbon-carbon bond for the lipid chain. nih.govacs.org Another approach involves the CrCl₂-mediated Takai coupling reaction to install the hydrophobic side chain onto an aldehyde intermediate. acs.org

A different approach utilizes a chiral tricyclic iminolactone as a key intermediate. nih.gov This rigid structure allows for a highly stereoselective asymmetric aldol reaction to form the C2 and C3 stereocenters simultaneously. The subsequent steps involve the installation of the lipid tail and a one-pot deprotection strategy to yield the final product. nih.gov

Below is a table summarizing key reactions and intermediates from representative syntheses of related sphingoid structures.

| Step | Reaction Type | Key Intermediate(s) | Reagents/Catalysts | Purpose |

| Stereocenter Formation | Asymmetric Aldol Reaction | Chiral tricyclic iminolactone | N/A | Establishes C2 and C3 stereocenters. nih.gov |

| Stereocenter Formation | Overman Rearrangement | Unsaturated ester derived from D-ribose | N/A | Forms α,α-disubstituted amino acid derivative. acs.org |

| Lipid Tail Installation | Palladium-Catalyzed Coupling | Vinyl iodide, Organozinc reagent | Palladium(0) | Forms the C-C bond for the lipid tail. nih.govacs.org |

| Lipid Tail Installation | Takai Coupling Reaction | Aldehyde, Side chain precursor | CrCl₂ | Installs the hydrophobic side chain. acs.org |

| Amino Alcohol Formation | Oxazoline Formation | Homoallyl benzamide | Palladium(0) | Creates the protected amino alcohol moiety. acs.org |

Chemoenzymatic and Biocatalytic Synthesis of Chiral Amino-Alcohols relevant to (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol

Biocatalysis offers a powerful alternative to traditional organic synthesis for producing chiral building blocks like amino alcohols. nih.govmdpi.com These methods leverage the high stereoselectivity of enzymes to perform transformations that are often difficult to achieve chemically, frequently under mild, aqueous conditions and without the need for complex protecting group strategies. nih.govnih.gov

Enzymes such as ketoreductases (KRs), alcohol dehydrogenases (ADHs), transaminases, and dioxygenases are extensively used for the synthesis of chiral alcohols and amino acids. nih.govresearchgate.net For instance, the reductive amination of α-keto acids using amino acid dehydrogenases is a highly effective method for producing chiral amino acids with excellent enantioselectivity. nih.gov

A particularly attractive approach is the use of enzymatic cascade reactions, where multiple biocatalytic steps are combined in a one-pot fashion. nih.govresearchgate.net This improves efficiency by eliminating the need to isolate and purify intermediates, which reduces waste and saves time. researchgate.net For example, a cascade involving a dioxygenase to hydroxylate L-lysine, followed by another enzymatic step, has been developed to produce chiral amino alcohols. nih.gov Such biocatalytically produced chiral amino alcohols are valuable precursors that can be incorporated into the synthesis of sphingoid bases like (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol.

Preparation of Structural Analogues and Derivatives of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol serves as a scaffold for the synthesis of more complex and biologically active sphingolipids. The primary amine and primary hydroxyl groups are common sites for derivatization.

The most common modification of the sphingoid base is N-acylation of the amino group to form ceramides (B1148491). This reaction, which attaches a fatty acid via an amide bond, is a central step in sphingolipid metabolism. nih.govmdpi.com

In biological systems, this transformation is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.govnih.gov There are six mammalian CerS isoforms (CerS1-CerS6), each exhibiting specificity for acyl-CoAs of particular chain lengths. nih.gov This enzymatic control allows for the production of a diverse range of ceramides with specific fatty acid chains. In the laboratory, N-acylation can be achieved using standard chemical methods, such as reacting the sphingoid base with an activated carboxylic acid (e.g., an acyl chloride) or using peptide coupling reagents. nih.gov

Ceramides, in turn, are the foundational structures for all complex sphingolipids, including glycosphingolipids. mdpi.commdpi.com These are formed by the enzymatic addition of one or more sugar units to the primary hydroxyl group (C1) of the ceramide backbone. mdpi.com The initial step is typically the formation of glucosylceramide or galactosylceramide, which can be further elongated into more complex structures like gangliosides. mdpi.com

| Derivative Class | Modification Site | Key Functional Group | Biological Precursor/Enzyme |

| Ceramides | C2-Amine | Amide | Ceramide Synthases (CerS) nih.govnih.gov |

| Glycosphingolipids | C1-Hydroxyl (of Ceramide) | Glycosidic Bond | Glycosyltransferases nih.govmdpi.com |

Phosphorylation of the primary C1-hydroxyl group of sphingoid bases produces potent signaling molecules. The phosphorylated analogue of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is a C14 version of the well-studied sphingosine-1-phosphate (S1P). researchgate.netnih.gov

The synthesis of these phosphorylated derivatives can be accomplished both chemically and enzymatically. The biological route involves the action of sphingosine (B13886) kinases (SphK1 and SphK2), which transfer a phosphate group from ATP to the sphingoid base. nih.govnih.gov

Chemical synthesis provides access to larger quantities and structural analogues that may not be accessible through enzymatic routes. A common and efficient chemical method involves phosphoramidite chemistry. nih.govresearchgate.net In this procedure, the protected sphingoid base is reacted with a phosphorylating agent, such as bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite, followed by oxidation and deprotection to yield the final 1-phosphate derivative in good yields. nih.govresearchgate.net This approach has been successfully used for the synthesis of D-erythro-sphingosine-1-phosphate and its analogues. nih.gov

Modified Hydrocarbon Chain Analogues (e.g., Branched, Unsaturated Variants)

The synthesis of analogues of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol with modified hydrocarbon chains, including branched and unsaturated variants, is a key area of research for exploring structure-activity relationships and developing novel bioactive molecules. These modifications can influence the compound's physical properties, such as membrane fluidity and lipid raft partitioning, as well as its interaction with enzymes and receptors.

Synthesis of Branched-Chain Analogues

The introduction of branching into the hydrocarbon tail of sphingoid bases can be achieved through various synthetic strategies. One common approach involves the use of a chiral starting material that incorporates the desired branching at an early stage. For instance, the synthesis of iso-branched sphingoid bases, such as those found in the nematode Caenorhabditis elegans, provides a template for creating similar analogues of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol.

A representative synthetic route to a C17 iso-branched sphinganine, which can be adapted for a C14 analogue, is outlined below. The synthesis commences with a protected amino acid derivative, which is converted to a Weinreb amide. This intermediate then reacts with a Grignard reagent derived from a branched alkyl halide to introduce the iso-branched tail. Subsequent stereoselective reduction and deprotection steps yield the final branched-chain sphingoid base.

Table 1: Synthetic Strategy for a C17 Iso-Branched Sphinganine Analogue

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Weinreb Amide Formation | Protected L-serine, AlMe3, Weinreb's amine, CH2Cl2 | To create a stable intermediate for acylation. |

| 2 | Bromination | PPh3, Br2, pyridine, CH2Cl2 | To prepare the alkyl halide for Grignard reagent formation. |

| 3 | Grignard Reagent Formation | Mg, I2, dry THF | To generate the nucleophile for introducing the branched chain. |

| 4 | Grignard Addition | Weinreb amide intermediate, Grignard reagent, THF, -78 °C | To form the carbon-carbon bond and introduce the iso-branched hydrocarbon chain. |

| 5 | Ketone Reduction | ZnCl2, NaBH4, MeOH, -78 °C | Stereoselective reduction to form the desired hydroxyl group stereochemistry. |

| 6 | Deprotection | AcOH, CH2Cl2; then KOH, EtOH | Removal of protecting groups to yield the final product. |

This modular approach allows for the introduction of various branched structures by simply changing the Grignard reagent used in the addition step.

Synthesis of Unsaturated Variants

The introduction of additional sites of unsaturation or the modification of the existing double bond in the hydrocarbon chain can be accomplished through several synthetic methods. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective formation of trans-alkenes, which is a key structural feature of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol.

To synthesize analogues with altered unsaturation, a common strategy involves the coupling of a protected serine-derived aldehyde with a custom-synthesized phosphonate ylide. The structure of the ylide determines the nature and position of the double bonds in the final product.

Another versatile method for modifying the hydrocarbon chain is olefin cross-coupling metathesis. This reaction allows for the joining of two smaller olefin fragments, providing a convergent and flexible route to a wide range of unsaturated analogues. For example, a protected, truncated sphingoid base containing a terminal alkene can be coupled with another olefin to extend the chain and introduce new double bonds.

Table 2: Strategies for the Synthesis of Unsaturated Analogues

| Strategy | Key Reaction | Description | Application |

| Horner-Wadsworth-Emmons Olefination | Horner-Wadsworth-Emmons (HWE) reaction | A protected serine-derived aldehyde is reacted with a phosphonate ylide to form a trans-alkene. | Synthesis of analogues with double bonds at various positions. |

| Olefin Cross-Metathesis | Grubbs or other metathesis catalysts | A protected, truncated sphingoid base with a terminal alkene is coupled with a second olefin. | Chain extension and introduction of new unsaturation. |

| Wittig Reaction | Wittig reaction | An aldehyde is reacted with a phosphonium ylide to form an alkene. | Can be used to introduce cis or trans double bonds depending on the ylide and reaction conditions. |

Research in this area has also explored the synthesis of unique unsaturated variants like 4,14-sphingadiene, which contains a cis double bond. The biosynthesis of this compound involves a specific ceramide desaturase, FADS3, which desaturates a sphingosine-containing ceramide. nih.gov While this is a biological pathway, it inspires the chemical synthesis of analogues with unconventional double bond geometry and positioning.

The ability to synthesize a diverse array of hydrocarbon chain analogues of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is crucial for advancing our understanding of the biological roles of sphingolipids and for the development of new therapeutic agents.

Biosynthesis and Metabolic Pathways Involving 2s,3r,4e 2 Amino 4 Tetradecene 1,3 Diol

Enzymatic Pathways Leading to the Formation of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol

The de novo synthesis of sphingolipids is initiated in the endoplasmic reticulum. This evolutionarily conserved pathway gives rise to the sphingoid backbone of all complex sphingolipids, including (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol.

The initial and rate-limiting step in the biosynthesis of all sphingolipids is catalyzed by the enzyme serine palmitoyltransferase (SPT). unl.eduthemedicalbiochemistrypage.org SPT is a multi-subunit enzyme that facilitates the condensation of an amino acid, typically L-serine, with a long-chain acyl-Coenzyme A (acyl-CoA). themedicalbiochemistrypage.org This reaction, which is dependent on the cofactor pyridoxal 5'-phosphate (PLP), results in the formation of a 3-ketosphinganine intermediate. researchgate.net

The activity of SPT is tightly regulated to maintain sphingolipid homeostasis. This regulation occurs through various mechanisms, including the involvement of regulatory subunits known as ORMDLs (in mammals) or Orms (in yeast). These proteins act as negative regulators of SPT activity, sensing cellular sphingolipid levels and adjusting the rate of sphingoid base synthesis accordingly. nih.gov

Following the initial condensation reaction, the resulting 3-ketosphinganine is rapidly reduced by the enzyme 3-ketosphinganine reductase to form sphinganine (dihydrosphingosine). nih.gov This saturated sphingoid base is then acylated by a family of ceramide synthases (CerS) to produce dihydroceramide. Finally, the introduction of a trans-double bond at the C4-5 position by dihydroceramide desaturase yields ceramide, the central hub of sphingolipid metabolism. themedicalbiochemistrypage.org The free sphingoid base, (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol, can be generated from the breakdown of these complex sphingolipids.

The primary precursor molecules for the synthesis of the sphingoid backbone are L-serine and a long-chain acyl-CoA. While palmitoyl-CoA (a 16-carbon acyl-CoA) is the most common substrate, leading to the formation of an 18-carbon sphingoid base (sphingosine), SPT exhibits a degree of promiscuity with respect to its acyl-CoA substrate. researchgate.net

The specific acyl-CoA utilized by SPT is influenced by the subunit composition of the enzyme complex. In mammals, different isoforms of the catalytic subunits (SPTLC2 and SPTLC3) and small subunits (SPTssa and SPTssb) can assemble with the essential SPTLC1 subunit, and these different combinations display distinct acyl-CoA preferences. This variability in subunit composition allows for the synthesis of a diverse range of sphingoid bases with varying chain lengths.

The formation of (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol, a C14 sphingoid base, occurs when SPT utilizes myristoyl-CoA (a 14-carbon acyl-CoA) as its substrate in the initial condensation reaction with L-serine. The resulting C16 long-chain base is then further metabolized to produce the C14 sphingoid backbone.

| Enzyme/Protein | Function in (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol Biosynthesis | Precursor Molecules | Product |

| Serine Palmitoyltransferase (SPT) | Catalyzes the initial condensation reaction for sphingoid base synthesis. Utilizes myristoyl-CoA to initiate the formation of the C14 sphingoid backbone. | L-serine, Myristoyl-CoA | 3-Ketosphinganine (C16) |

| 3-Ketosphinganine Reductase | Reduces the 3-keto group of 3-ketosphinganine. | 3-Ketosphinganine (C16) | Sphinganine (dihydrosphingosine, d16:0) |

| Ceramide Synthase (CerS) | N-acylates sphinganine to form dihydroceramide. | Sphinganine, Fatty acyl-CoA | Dihydroceramide |

| Dihydroceramide Desaturase | Introduces a double bond into dihydroceramide to form ceramide. | Dihydroceramide | Ceramide |

Interconversion of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol with Other Sphingoid Bases and Complex Sphingolipids

Once synthesized, (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol can be interconverted with other sphingolipids through a series of metabolic pathways. Ceramide, with its C14 sphingoid backbone, serves as a central intermediate that can be channeled into the synthesis of more complex sphingolipids or be broken down to release the free sphingoid base. themedicalbiochemistrypage.org

From the Golgi apparatus, ceramide can be converted into sphingomyelin by the action of sphingomyelin synthase, or into glucosylceramide by glucosylceramide synthase. themedicalbiochemistrypage.org These complex sphingolipids, containing the C14 sphingoid base, can then be further modified to generate a wide array of glycosphingolipids.

Conversely, the breakdown of these complex sphingolipids can regenerate ceramide, which can then be acted upon by ceramidases to release (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol. This free sphingoid base can then be re-acylated by ceramide synthases in the salvage pathway to reform ceramide, allowing for the recycling of the sphingoid backbone. nih.gov

Catabolic Pathways and Enzymatic Degradation of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol and its Metabolites

The degradation of (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol and its derivatives is a critical process for maintaining cellular homeostasis. The primary route for the breakdown of complex sphingolipids converges on the formation of ceramide, which is then further catabolized.

Ceramidases are a family of enzymes that hydrolyze the N-acyl linkage of ceramide, releasing a free fatty acid and the sphingoid base, in this case, (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol. There are different types of ceramidases (acid, neutral, and alkaline) with distinct subcellular localizations and substrate specificities. Notably, acid ceramidase has been reported to show a preference for ceramides (B1148491) with shorter acyl chains, including C12 and C14 ceramides. nih.gov

The resulting (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol can be phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to form the corresponding sphingosine-1-phosphate (S1P). researchgate.net This phosphorylated form is the substrate for sphingosine-1-phosphate lyase (S1P lyase), which irreversibly cleaves the sphingoid base. nih.gov This cleavage reaction represents the final step in the degradation of the sphingoid backbone.

The role of Fatty Acid Amide Hydrolase (FAAH) in the direct degradation of (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol or its metabolites is not well-established. FAAH is primarily known for its role in the hydrolysis of fatty acid amides, particularly the endocannabinoid anandamide. nih.govnih.govproteopedia.org However, some studies have shown that inhibition of FAAH can lead to a reduction in sphingomyelin levels in certain pathological conditions, suggesting an indirect link between FAAH activity and sphingolipid metabolism. nih.gov

| Enzyme | Function in Catabolism | Substrate(s) | Product(s) |

| Ceramidases (e.g., Acid Ceramidase) | Hydrolyzes ceramide to release the sphingoid base and a fatty acid. | Ceramide (with C14 sphingoid base) | (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, Fatty acid |

| Sphingosine Kinases (SphK1, SphK2) | Phosphorylates the sphingoid base. | (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, ATP | (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol-1-phosphate, ADP |

| Sphingosine-1-Phosphate Lyase (S1P Lyase) | Irreversibly cleaves the phosphorylated sphingoid base. | (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol-1-phosphate | Fatty aldehyde, Phosphoethanolamine |

Cellular Compartmentalization and Regulation of Sphingolipid Metabolism

The biosynthesis and catabolism of sphingolipids, including those containing (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol, are highly organized within the cell, with specific enzymatic steps occurring in distinct organelles. nih.govresearchgate.net This spatial separation allows for precise control over the levels and functions of different sphingolipid species.

The initial steps of de novo sphingolipid synthesis, catalyzed by SPT and 3-ketosphinganine reductase, take place on the cytosolic face of the endoplasmic reticulum (ER). themedicalbiochemistrypage.orgresearchgate.net The subsequent conversion of sphinganine to ceramide also occurs in the ER. From the ER, ceramide is transported to the Golgi apparatus, a central sorting station for lipids. themedicalbiochemistrypage.org This transport can be mediated by vesicular trafficking or by lipid transfer proteins such as the ceramide transfer protein (CERT). nih.gov

In the Golgi, ceramide serves as a precursor for the synthesis of complex sphingolipids like sphingomyelin and glucosylceramide. themedicalbiochemistrypage.org These complex sphingolipids are then transported to their final destinations, primarily the plasma membrane, via vesicular transport.

The degradation of complex sphingolipids largely occurs in the lysosomes, where a battery of hydrolytic enzymes breaks them down in a stepwise manner back to ceramide. researchgate.net Ceramide can then be further degraded to sphingosine by acid ceramidase within the lysosome. The subsequent phosphorylation of sphingosine by sphingosine kinases and the final cleavage by S1P lyase occur in different cellular compartments, including the cytosol, ER, and mitochondria, contributing to the intricate regulation of sphingolipid signaling.

The acyl chain length of sphingolipids, including the presence of a C14 backbone, has been shown to be a critical determinant in their intracellular sorting and trafficking. A stretch of at least 14 saturated carbons in the acyl chain can influence the sorting of glycosphingolipids into different endocytic pathways, highlighting the importance of the specific structure of (2S,3R,4E)-2-amino-4-tetradecene-1,3-diol in its cellular localization and function. biorxiv.org

Biological Roles and Molecular Mechanisms of 2s,3r,4e 2 Amino 4 Tetradecene 1,3 Diol

Function as a Core Lipid in Cell Membrane Structure and Dynamics

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, a C14 analogue of sphingosine (B13886), is a fundamental component of sphingolipids, which are essential structural lipids in the plasma membranes of eukaryotic cells. researchgate.netnih.govyoutube.com Sphingolipids are not merely passive structural elements; they play active roles in regulating the physical properties and organization of the cell membrane. nih.gov The amphipathic nature of sphingosine, possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) regions, allows it to integrate into the lipid bilayer, influencing its fluidity and stability. youtube.com

Research indicates that sphingolipids, including precursors like (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, are not uniformly distributed throughout the membrane. Instead, they segregate into distinct, micrometer-scale domains. pnas.org These sphingolipid-enriched domains are structurally different from the theoretical "lipid raft" model and their integrity appears to be dependent on the underlying cortical actin cytoskeleton. pnas.org

Furthermore, sphingosine itself can directly modulate membrane dynamics. Studies on model and cell membranes have shown that sphingosine can significantly increase the permeability of the membrane to aqueous solutes. nih.govresearchgate.net This effect is not due to a detergent-like solubilization of the membrane. Instead, sphingosine acts by stabilizing and rigidifying "gel" domains within the membrane. This increased rigidity can lead to the formation of structural defects at the interfaces between more rigid and less rigid domains, creating sites where leakage can occur. nih.govresearchgate.net The presence of such coexisting domains makes the plasma membrane a direct target for permeabilization by sphingosine, a mechanism that could underlie some of its physiological effects. nih.gov

Involvement in Intracellular Signaling Pathways

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is a bioactive lipid that serves as a precursor to a cascade of potent signaling molecules that regulate a multitude of cellular processes. nih.govnih.gov Its central role stems from its position as a key intermediate in sphingolipid metabolism, which generates signaling molecules like ceramide and sphingosine-1-phosphate (S1P). nih.govnih.gov

Role in Lipid Second Messenger Systems (e.g., Sphingosine-1-Phosphate Signaling)

One of the most critical signaling functions of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is its role as the direct substrate for the synthesis of sphingosine-1-phosphate (S1P). nih.govnih.gov This conversion is catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2. nih.gov S1P is a pleiotropic signaling molecule with a dual role: it can act as an intracellular second messenger or be secreted to act as an extracellular ligand for a family of five specific G protein-coupled receptors (GPCRs), designated S1P₁ to S1P₅. nih.govnih.govnih.gov

The intracellular balance between the levels of pro-apoptotic sphingolipids (like ceramide) and pro-survival S1P is often described as a "sphingolipid rheostat". nih.gov This balance is a critical determinant of cell fate, influencing the decision between survival and proliferation versus apoptosis (programmed cell death). nih.gov Various growth factors can shift this balance by activating sphingosine kinase, thereby increasing intracellular S1P levels and promoting cell survival and growth. nih.gov This signaling axis is highly conserved evolutionarily and plays a pivotal role in diverse physiological and pathophysiological processes, including inflammation, cancer, and angiogenesis. nih.govnih.govelifesciences.org The specific alkyl chain length of the sphingoid base, such as the C14 chain of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, can influence the rate of its conversion to other bioactive sphingolipids. nih.gov

Interactions with Protein Inhibitors, Activators, and Substrates

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol and its derivatives interact with a wide array of cellular proteins, modulating their activity. Historically, sphingosine was identified as an inhibitor of protein kinase C (PKC), a key enzyme in signal transduction. nih.govnih.gov However, subsequent research has revealed a more complex relationship. While sphingosine can inhibit PKC at high concentrations, its growth-stimulatory effects at lower, more physiological concentrations occur through a PKC-independent pathway. nih.gov

The primary and most well-characterized protein interaction is with sphingosine kinases (SphK1 and SphK2), which utilize it as a substrate to generate S1P. nih.govimsa.edu The activation of SphK1 by various agonists, such as growth factors, often involves its translocation from the cytosol to the plasma membrane, where its substrate, sphingosine, is located. nih.govimsa.edu

The scope of sphingolipid-protein interactions is vast. A chemoproteomic approach using a specially synthesized, clickable and photo-activatable analog of sphingosine (pacSph) successfully identified over 180 novel sphingolipid-binding proteins. researchgate.net This highlights that sphingolipids are integral to a complex interaction network, influencing the function of numerous proteins beyond their direct metabolic enzymes. researchgate.netresearchgate.net

| Molecule | Interacting Protein/Enzyme | Type of Interaction | Functional Outcome | Reference |

|---|---|---|---|---|

| (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol (Sphingosine C14) | Sphingosine Kinase 1 & 2 (SphK1/2) | Substrate | Phosphorylation to produce Sphingosine-1-Phosphate (S1P). | nih.govimsa.edu |

| (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol (Sphingosine C14) | Protein Kinase C (PKC) | Inhibitor (at high concentrations) | Inhibition of PKC-mediated signaling pathways. | nih.gov |

| Sphingosine-1-Phosphate (S1P) | S1P Receptors (S1P₁-S1P₅) | Agonist/Ligand | Activation of G protein-coupled receptor signaling cascades. | nih.govnih.gov |

| Sphingosine-1-Phosphate (S1P) | Transient Receptor Potential (TRP) Channels (TRPV1, TRPA1) | Modulator | Modulation of channel activity and intracellular calcium levels. | nih.govresearchgate.net |

Modulation of Transient Receptor Potential (TRP) Channels

The signaling activity of the sphingosine family extends to the modulation of ion channels. Specifically, its phosphorylated metabolite, S1P, has been shown to interact with and modulate members of the Transient Receptor Potential (TRP) channel family. nih.gov These channels are critical for a variety of sensory processes.

Research has demonstrated that S1P can induce calcium influx in sensory neurons, and this response is significantly reduced by antagonists of TRP ankyrin 1 (TRPA1) and TRP vanilloid 1 (TRPV1) channels. nih.govresearchgate.net This indicates that both TRPA1 and TRPV1 are involved in the downstream signaling of S1P in these neurons. nih.gov In behavioral studies with mice, S1P was found to induce both pain and itch sensations, responses that were partially dependent on the presence of the TRPV1 channel. nih.gov

Furthermore, S1P signaling can lead to the upregulation of TRPV1 expression. In C2C12 myoblasts, S1P treatment was shown to increase the levels of both TRPV1 mRNA and protein. nih.gov This suggests that in addition to direct or indirect channel modulation, the S1P signaling pathway can influence cellular sensitivity over time by regulating the abundance of these ion channels. These findings connect sphingolipid signaling pathways directly to the regulation of cellular ion homeostasis and sensory functions mediated by TRP channels.

Influence on Specific Cellular Processes and Biological Phenomena

The metabolic products of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol are potent regulators of fundamental cellular activities, most notably cell growth and proliferation. nih.gov The effects are often context-dependent and can be opposing based on the concentration of the lipid and the specific metabolic pathway that is activated. nih.gov

Impact on Cell Growth and Proliferation in Research Models (e.g., MCF-7 cell growth inhibition)

The influence of sphingosine on cell proliferation is complex and concentration-dependent. While it is often considered cytotoxic at higher concentrations, leading to cell death, it exhibits mitogenic properties at low concentrations. nih.gov In quiescent Swiss 3T3 fibroblasts, low concentrations of sphingosine were found to stimulate DNA synthesis and promote cellular proliferation. nih.gov This pro-growth effect was observed to be synergistic with other known growth factors and, importantly, operates through a pathway that is independent of Protein Kinase C (PKC). nih.gov

The ultimate effect on cell growth is largely governed by the sphingolipid rheostat—the balance between ceramide and S1P levels. nih.gov The conversion of sphingosine to S1P is a key step in promoting cell proliferation and survival. nih.govnih.gov S1P signaling, through its receptors, activates multiple downstream pathways, such as the MAPK and PI3K/mTor pathways, which are known to drive cell proliferation and survival. elifesciences.orgresearchgate.net

While many sphingoid bases have been investigated for their cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, specific data focusing solely on the growth inhibitory impact of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol on MCF-7 cells is not extensively detailed in the current body of research. nih.gov However, the general principle that sphingolipids can modulate cancer cell growth is well-established. For instance, studies have shown that altering cholesterol levels in MCF-7 cells affects sphingomyelin metabolism and reduces cell growth. mdpi.com The broader family of sphingosine-like compounds has demonstrated potential as anti-cancer agents by inducing apoptosis. nih.govchemsrc.com

| Cellular Process | Molecule | Effect | Research Model | Reference |

|---|---|---|---|---|

| Cell Proliferation | Sphingosine (low concentration) | Stimulation of DNA synthesis | Swiss 3T3 fibroblasts | nih.gov |

| Cell Growth | Sphingosine-1-Phosphate (S1P) | Promotes growth and survival | Various cell types | nih.govnih.gov |

| Apoptosis | Sphingosine (high concentration) / Ceramide | Induction of programmed cell death | Various cell types | nih.govnih.gov |

| Membrane Permeability | Sphingosine | Increases permeability to aqueous solutes | Liposomes, Erythrocyte Ghosts | nih.gov |

| Calcium Signaling | Sphingosine-1-Phosphate (S1P) | Induces calcium influx via TRP channels | Sensory Neurons | nih.gov |

Modulation of Neurite Outgrowth in Model Cell Lines (e.g., PC12 cells)

While direct studies on (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol are limited, research into closely related sphingolipids highlights their significant neurotrophic effects. Sphingolipids that contain a Δ4,6-C14-sphingadiene backbone have been observed to induce neurite outgrowth in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. researchgate.net This effect is comparable to that of Nerve Growth Factor (NGF), a key protein in the growth, maintenance, and survival of neurons. researchgate.net

Furthermore, extracts from Bombycis Corpus, which are known to contain a variety of sphingolipids, have been shown to enhance the activity of NGF, promoting more extensive neurite outgrowth from PC12 cells. researchgate.net These findings suggest that C14-sphingolipids, as a class, play a role in neuronal differentiation and development.

Effects on Muscle Tissue Degeneration in Invertebrate Models (e.g., Crayfish, Drosophila)

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol has been identified as a sphingosine base naturally present in invertebrates such as crayfish and the fruit fly, Drosophila melanogaster. scbt.comlgcstandards.comhoelzel-biotech.comscbt.com Multiple sources indicate that this specific compound is a contributing factor to the process of muscle degeneration in these model organisms. scbt.comlgcstandards.comhoelzel-biotech.comscbt.comamericanchemicalsuppliers.com The presence and activity of this sphingoid base in these species underscore its role in the fundamental biological processes of tissue homeostasis and aging in invertebrates.

Role in Meiotic Cytokinesis and Endosomal Delivery

The broader family of sphingolipids, to which (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol belongs, is integral to fundamental cellular division processes. Research has shown that the endosomal delivery of ceramide phosphoethanolamine (CPE), a major sphingolipid in Drosophila, to the cleavage furrow is critical for the successful completion of meiotic cytokinesis. researchgate.net This process relies on the function of the Rab11 protein to ensure that endosomes containing CPE are correctly localized to the ingressing membranes, facilitating the physical separation of cells during meiosis. researchgate.net This highlights the essential structural and signaling roles that sphingolipids play in membrane dynamics during cell division.

Studies on Vascular Smooth Muscle Cell Proliferation (by derivatives)

The phosphorylated derivative of sphingosine, Sphingosine-1-Phosphate (S1P), is a potent signaling lipid with significant effects on the cardiovascular system. nih.govmdpi.com S1P is a known stimulus for the proliferation of vascular smooth muscle cells (VSMCs), a key process in vascular remodeling and in the pathophysiology of diseases like pulmonary arterial hypertension. mdpi.comahajournals.orgresearchgate.net

S1P exerts its effects by binding to a family of G protein-coupled receptors (S1P receptors 1-5) on the cell surface. nih.govresearchgate.net The binding of S1P to these receptors, particularly S1P1, S1P2, and S1P3 which are expressed in VSMCs, initiates signaling cascades that promote cell growth and migration. nih.govahajournals.org For instance, the overexpression of the EDG-1 (S1P1) receptor in adult VSMCs enhances their proliferative response to S1P. ahajournals.org This signaling is often mediated through pathways involving Yes-associated protein 1 (YAP1), which, upon activation by S1P, translocates to the nucleus and promotes the expression of genes involved in cell proliferation. mdpi.com

| Derivative | Cell Type | Primary Receptors | Downstream Effect |

| Sphingosine-1-Phosphate (S1P) | Vascular Smooth Muscle Cells (VSMCs) | S1P1, S1P2, S1P3 | Promotion of cell proliferation and migration |

This table outlines the role of the sphingosine derivative, S1P, in the proliferation of vascular smooth muscle cells.

Analytical Methodologies for Research and Characterization of 2s,3r,4e 2 Amino 4 Tetradecene 1,3 Diol

Advanced Spectroscopic Techniques for Structural Confirmation and Stereochemical Analysis

Spectroscopic methods are indispensable for the elucidation of the molecular architecture of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol. These techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the protons of the long aliphatic chain, the vinyl protons of the trans double bond, and the protons associated with the amino-diol moiety. The terminal methyl group (CH₃) would appear as a triplet at the most upfield region. The methylene (B1212753) groups (CH₂) of the aliphatic chain would present as a complex multiplet. The protons on the carbons bearing the hydroxyl and amino groups (H-1, H-2, H-3) and the olefinic protons (H-4, H-5) would resonate at more downfield shifts due to the influence of the electronegative atoms and the double bond.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbons of the aliphatic chain would resonate in the upfield region. The olefinic carbons (C-4 and C-5) would appear in the characteristic downfield region for sp² hybridized carbons. The carbons attached to the heteroatoms (C-1, C-2, C-3) would also be shifted downfield.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties

| Moiety | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Terminal -CH₃ | ~0.8-0.9 | ~14 |

| Aliphatic -(CH₂)n- | ~1.2-1.4 | ~22-32 |

| -CH(OH)-CH(NH₂)-CH₂OH | ~3.5-4.5 | ~60-75 |

| -CH=CH- (trans) | ~5.4-5.8 | ~125-135 |

Note: These are approximate chemical shift ranges based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

2D NMR (COSY and HSQC): Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.comhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. youtube.com For (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, COSY would show correlations between adjacent protons, allowing for the tracing of the entire carbon skeleton from the terminal methyl group to the hydroxymethyl group. For instance, correlations would be observed between the olefinic protons (H-4 and H-5) and their neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the protons directly attached to their respective carbon atoms. huji.ac.ilprinceton.edu This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group would produce a cross-peak connecting the chemical shifts of the proton(s) and the carbon to which they are bonded.

Mass Spectrometry (MS, HRESI-MS, GC-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elucidating the structure of molecules by analyzing the mass-to-charge ratio of their ions.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): HRESI-MS is a soft ionization technique that allows for the accurate mass determination of the intact molecule, typically as a protonated species [M+H]⁺. For (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol (C₁₄H₂₉NO₂), the expected exact mass of the protonated molecule is approximately 244.2271 g/mol . High-resolution measurements provide the elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion induce fragmentation, yielding structurally informative product ions. Common fragmentation pathways for sphingoid bases involve sequential losses of water molecules from the hydroxyl groups. researchgate.netlipidmaps.org

Key Fragmentation Patterns in MS/MS:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |

| [M+H]⁺ (~244.2) | ~226.2 | Loss of one water molecule (H₂O) |

| [M+H]⁺ (~244.2) | ~208.2 | Loss of two water molecules (2H₂O) |

Note: The fragmentation pattern can provide information about the long-chain base structure. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like sphingoid bases, derivatization is necessary to increase their volatility. Common derivatization procedures involve the silylation of hydroxyl and amino groups to form trimethylsilyl (B98337) (TMS) derivatives. The electron ionization (EI) mass spectra of these derivatives show characteristic fragmentation patterns that can be used for structural confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique for the analysis of sphingolipids. nih.govlipidmaps.orgnih.gov It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. Reversed-phase LC is commonly used to separate sphingoid bases based on their hydrophobicity. The eluent is then introduced into the mass spectrometer, typically using an ESI source. LC-MS/MS methods, often employing multiple reaction monitoring (MRM), are used for the highly selective and sensitive quantification of specific sphingolipids in complex mixtures. mdpi.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The IR spectrum of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol would display characteristic absorption bands for its key functional groups.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching, hydrogen-bonded | 3400-3200 (broad) |

| N-H (amine) | Stretching | 3400-3250 |

| C-H (alkane) | Stretching | 2960-2850 |

| C=C (alkene) | Stretching | ~1670-1640 (weak) |

| C-O (alcohol) | Stretching | ~1050 |

| C-N (amine) | Stretching | ~1250-1020 |

| =C-H (trans alkene) | Bending (out-of-plane) | ~965 |

Note: The presence of a broad band in the 3400-3200 cm⁻¹ region is indicative of the hydroxyl and amino groups involved in hydrogen bonding. The band around 965 cm⁻¹ is characteristic of a trans-disubstituted double bond. mdpi.com

Chromatographic Separation and Purification Methods for Research

Chromatographic techniques are essential for the isolation and purification of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol from natural sources or synthetic reaction mixtures, as well as for its quantitative analysis.

Gas Chromatography (GC)

As mentioned previously, GC analysis of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol requires prior derivatization to increase its volatility. The choice of derivatizing agent and the GC column's stationary phase are critical for achieving good separation and peak shape. The retention time of the derivatized compound can be used for its identification when compared to a known standard.

Liquid Chromatography (LC, HPLC, UHPLC)

Liquid chromatography is the most widely used technique for the analysis and purification of sphingolipids. lipidmaps.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is suitable for both analytical and preparative scale separations. For (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, reversed-phase HPLC is a common choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase. This separates compounds based on their hydrophobicity, with more hydrophobic molecules having longer retention times. Normal-phase HPLC can also be employed for the separation of sphingolipid classes. lipidmaps.org

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. lipidmaps.org This is particularly advantageous for the analysis of complex biological samples where numerous sphingolipid species may be present.

Typical HPLC/UHPLC Parameters for Sphingoid Base Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18, C8), 2.1-4.6 mm ID, 50-250 mm length |

| Mobile Phase | Gradient elution with water and an organic solvent (e.g., methanol, acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in MS. |

| Detection | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), or UV detection after derivatization. |

| Flow Rate | 0.2-1.0 mL/min for HPLC, 0.4-0.8 mL/min for UHPLC |

Solid Phase Microextraction (SPME) for Metabolomics Studies

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that has gained prominence in metabolomics and lipidomics for its simplicity, efficiency, and minimal invasiveness. creative-proteomics.comcore.ac.uk The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample matrix. creative-proteomics.com For metabolomics studies focusing on lipids such as (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, SPME is particularly advantageous as it can be directly coupled with mass spectrometry (MS), often via liquid chromatography (LC) or gas chromatography (GC), to provide a comprehensive profile of metabolites. nih.govrsc.org

The choice of the fiber coating is critical and is determined by the polarity and volatility of the target analytes. For sphingoid bases and other lipids, which are generally non-volatile, direct immersion SPME coupled with LC-MS is a common approach. rsc.org Biocompatible coatings, such as C18, are frequently employed for the extraction of hydrophobic compounds from biological fluids and tissues. rsc.org

Research Findings:

While specific studies employing SPME for the metabolomic analysis of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol are not extensively documented in public literature, the principles of the technique have been widely applied to the broader class of sphingolipids. Research has demonstrated the capability of SPME to extract a wide range of lipids, including ceramides (B1148491) and other sphingolipids, from complex biological matrices. The technique's ability to consolidate sample extraction, concentration, and introduction into a single step simplifies the workflow and minimizes sample handling, which is crucial for analyzing low-abundance lipids. creative-proteomics.com

In a typical workflow for lipidomics, a biological sample (e.g., plasma, tissue homogenate) is exposed to the SPME fiber. The analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then removed and the extracted analytes are desorbed, usually by a solvent, directly into the analytical instrument for separation and detection. The versatility of SPME allows for both targeted analysis of specific lipids and untargeted metabolomic profiling to discover novel biomarkers or metabolic pathways. rsc.orgnih.gov

Table 1: Examples of SPME Fiber Coatings and Their Applications in Lipid Analysis

| Fiber Coating | Target Analytes | Sample Matrix | Analytical Method | Reference |

|---|---|---|---|---|

| C18 | Polyunsaturated fatty acids | Plasma | LC-MS | rsc.org |

| Mixed-mode (C8/SCX) | General metabolites | Serum | LC-MS | |

| Polyacrylonitrile (PAN) | Various lipids | Biofluids, Tissues | LC-MS | |

| Polydimethylsiloxane (PDMS) | Volatile organic compounds | Headspace of various samples | GC-MS | nih.gov |

Development and Application of Deuterated Standards for Quantitative Analysis in Research

Quantitative analysis of bioactive lipids like (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol in biological samples is challenging due to their complex structures and often low concentrations. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the accurate quantification of sphingolipids. nih.gov A key component of robust quantitative MS-based methods is the use of stable isotope-labeled internal standards, with deuterated standards being a common choice. caymanchem.comclearsynth.com

Deuterated standards are synthetic versions of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com These standards are chemically identical to the analyte, ensuring they co-elute during chromatography and have similar ionization efficiencies in the mass spectrometer. However, their increased mass allows them to be distinguished from the endogenous, non-labeled analyte by the mass spectrometer. caymanchem.com

Development and Application:

The development of a deuterated standard for (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol would involve the chemical synthesis of the molecule with deuterium atoms incorporated at specific, stable positions in the structure. For sphingolipids, deuterium labels can be introduced into the sphingoid base or the N-acyl chain. caymanchem.com

In a typical quantitative workflow, a known amount of the deuterated internal standard is added to the biological sample prior to extraction and analysis. The ratio of the signal intensity of the endogenous analyte to the signal intensity of the deuterated standard is then used to calculate the precise concentration of the analyte in the original sample. This approach effectively corrects for any variability in sample preparation, extraction efficiency, and instrument response. nih.govcaymanchem.com

Research Findings:

While the synthesis and application of a specific deuterated standard for (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol are not detailed in available research, numerous studies have highlighted the successful use of deuterated and other stable isotope-labeled standards for the quantification of various sphingolipids. For instance, deuterated sphingosine (B13886) and ceramide standards are commercially available and routinely used in sphingolipidomic studies to accurately measure the levels of these lipids in different biological contexts. These studies have been instrumental in elucidating the role of sphingolipids in various physiological and pathological processes.

Table 2: Examples of Deuterated Standards in Sphingolipid Research

| Deuterated Standard | Application | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|

| Deuterated Sphingosine (d-SPH) | Tracing sphingosine metabolism | LC-MS/MS | Demonstrated conversion of sphingosine to ceramide in intestinal cells. | |

| 13C-labeled Sphingoid Bases | Simultaneous quantification of multiple sphingoid bases | UPLC-ESI-MS/MS | Enabled accurate measurement of sphingoid bases in plasma of patients with sphingolipidoses. | |

| Deuterated Ceramides | Quantitative profiling of ceramides | LC-MS/MS | Allowed for precise determination of ceramide levels in various tissues. | nih.gov |

Chemical Biology and Research Tool Applications of 2s,3r,4e 2 Amino 4 Tetradecene 1,3 Diol

Utilization of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol as a Precursor for Biosynthetic Studies

(2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is a key intermediate in the de novo biosynthesis pathway of a specific subset of sphingolipids. researchgate.net The synthesis of all sphingolipids begins with the condensation of L-serine and a fatty acyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT), which is the rate-limiting step in this pathway. libretexts.orgnih.gov This initial reaction produces 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (sphinganine). researchgate.net A desaturase can then introduce a double bond to form a sphingoid base like (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol.

Once formed, this sphingoid base serves as a direct precursor for the synthesis of C14-ceramides. This reaction involves the N-acylation of the amino group of the sphingoid base with a fatty acyl-CoA, catalyzed by one of a family of ceramide synthase (CerS) enzymes. researchgate.netelsevierpure.com These C14-ceramides can then be further metabolized to form more complex sphingolipids, such as C14-sphingomyelin or C14-glycosphingolipids. By supplying cells with exogenous (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, researchers can study the activity of these downstream enzymes and the functional consequences of incorporating this specific, shorter-chain sphingoid base into complex sphingolipids. This approach allows for the investigation of how the length of the sphingoid base tail influences the biophysical properties of membranes and the signaling functions of the resulting complex lipids.

Design and Synthesis of Labeled Analogues for Tracing Metabolic Pathways and Cellular Localization

To elucidate the metabolic fate and subcellular distribution of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, isotopically labeled analogues are indispensable research tools. researchgate.netthieme-connect.de The synthesis of these labeled compounds allows for their detection and tracking through complex biological systems. nih.govintl-isotope-soc.org Common isotopic labels include stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), as well as radioisotopes such as tritium (³H) and carbon-14 (¹⁴C).

These labeled analogues can be introduced to cell cultures or animal models, and their journey through metabolic pathways can be monitored using techniques like mass spectrometry (for stable isotopes) or scintillation counting and autoradiography (for radioisotopes). For instance, a ¹³C-labeled version of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol can be used to trace its incorporation into various ceramide and complex sphingolipid species, providing quantitative data on the flux through different branches of sphingolipid metabolism. Furthermore, fluorescently tagged analogues can be synthesized to visualize the cellular and subcellular localization of the sphingoid base and its metabolites in real-time using advanced microscopy techniques.

| Isotopic Label | Position of Label | Primary Research Application | Detection Method |

|---|---|---|---|

| ²H (Deuterium) or ³H (Tritium) | Alkyl chain | Tracing metabolic conversion and degradation pathways. | Mass Spectrometry (²H), Scintillation Counting (³H) |

| ¹³C (Carbon-13) | Carbon backbone | Flux analysis through biosynthetic pathways; identifying downstream metabolites. | Mass Spectrometry, NMR Spectroscopy |

| ¹⁵N (Nitrogen-15) | Amino group | Studying N-acylation by ceramide synthases and subsequent metabolism. | Mass Spectrometry, NMR Spectroscopy |

| Fluorescent Tag (e.g., NBD) | Alkyl chain or headgroup | Visualizing cellular uptake and subcellular localization. | Fluorescence Microscopy |

Development of Specific Enzyme Inhibitors and Activators Targeting Sphingolipid Metabolism for Research Applications

The enzymes that govern sphingolipid metabolism are critical regulatory nodes in cell signaling, and their dysfunction is linked to numerous diseases. patsnap.comresearchgate.net Consequently, developing specific inhibitors and activators for these enzymes is a major focus of research. The structure of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, as a natural substrate and building block, provides a valuable scaffold for designing such molecular tools. nih.gov

Sphingolipid metabolism is a highly interconnected network of enzymes and pathways. researchgate.net Key enzymes in this network include serine palmitoyltransferase (SPT), ceramide synthases (CerS), ceramidases (CDases), and sphingosine (B13886) kinases (SphK). nih.govbiologists.com

Serine Palmitoyltransferase (SPT) Inhibitors : While not directly derived from the final sphingosine product, inhibitors of SPT, the first enzyme in the pathway, are crucial for studying the global effects of shutting down de novo sphingolipid synthesis. patsnap.comscbt.com Myriocin is a well-known potent and specific inhibitor of SPT. nih.govresearchgate.net

Ceramide Synthase (CerS) Modulators : As the direct precursor to ceramide, (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol is a substrate for CerS. Analogues of this molecule can be designed to act as competitive inhibitors of these enzymes. FTY720, an analogue of the more common C18-sphingosine, has been shown to inhibit ceramide synthase activity in vitro. nih.govnih.govoup.com This demonstrates the principle that modifying the sphingoid base structure can modulate the activity of key metabolic enzymes.

Ceramidase (CDase) and Sphingosine Kinase (SphK) Inhibitors : Derivatives of (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol can also be developed to target the enzymes responsible for its downstream conversion or phosphorylation, such as ceramidases (which generate sphingosine from ceramide) and sphingosine kinases (which produce the signaling molecule sphingosine-1-phosphate). nih.govbiologists.com

| Enzyme Target | Function in Sphingolipid Metabolism | Modulator Type | Example Compound |

|---|---|---|---|